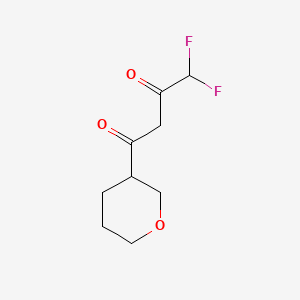

4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione

Description

4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione (HL) is a fluorinated 1,3-diketone ligand with a CHF₂ group and a pyrazole moiety. It has been extensively studied for its role in forming photoluminescent lanthanide complexes (e.g., Eu³⁺, Tb³⁺, Gd³⁺) that exhibit efficient energy transfer and color-tunable emissions . The pyrazole substituent enhances the ligand’s ability to act as an "antenna," absorbing UV light and transferring energy to lanthanide ions, making it valuable in applications like OLEDs and sensors .

Properties

Molecular Formula |

C9H12F2O3 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4,4-difluoro-1-(oxan-3-yl)butane-1,3-dione |

InChI |

InChI=1S/C9H12F2O3/c10-9(11)8(13)4-7(12)6-2-1-3-14-5-6/h6,9H,1-5H2 |

InChI Key |

XHRKEEFQQXWMLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C(=O)CC(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione typically involves the reaction of a fluorinated precursor with a suitable dione compound. One common method involves the use of fluorinated acetoacetate derivatives, which are reacted with oxan-3-yl compounds under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Analogs

HL belongs to a family of 1,3-diketones with fluorinated substitutions and aromatic/heterocyclic groups. Key analogs include:

Fluorine Substitution

- Difluoro vs. Trifluoro: The CHF₂ group in HL provides moderate electronegativity, balancing metal-ligand bond strength and luminescence efficiency.

Substituent Effects

- Pyrazole vs. Phenyl/Thiophenyl: The pyrazole moiety in HL introduces nitrogen donor sites, improving energy transfer efficiency to lanthanides.

- Methoxy and Naphthyl Groups : Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher solubility (logP = 1.2) , while naphthyl derivatives may enhance luminescence intensity due to extended conjugation .

Metal Compatibility

- HL forms isostructural complexes with Eu³⁺, Tb³⁺, and Gd³⁺, enabling precise control over emission properties . In contrast, phenyl and thiophenyl analogs are primarily used with transition metals (e.g., Al³⁺, Pd²⁺) .

Photophysical Properties

- Energy Transfer Efficiency : HL-based mixed-metal complexes exhibit energy transfer rates of ~10⁶ s⁻¹ between Tb³⁺ and Eu³⁺, attributed to the pyrazole group’s optimal triplet state energy level .

- Luminescence Lifetime: Tb³⁺ complexes of HL have radiative lifetimes of ~1.5 ms, longer than those of phenyl analogs (~1.0 ms), suggesting reduced non-radiative decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.